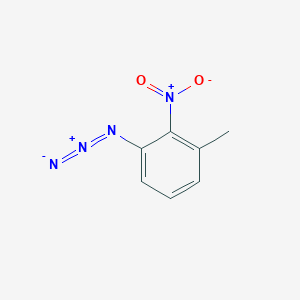

1-叠氮基-3-甲基-2-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Azido-3-methyl-2-nitrobenzene is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.151. The purity is usually 95%.

BenchChem offers high-quality 1-Azido-3-methyl-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-3-methyl-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 晶态光反应研究

Takayama 等人(2003 年)的一项研究探索了 1-叠氮基-2-硝基苯的晶态光反应,揭示了苯并呋喃三唑和其他中间体的形成。这项研究利用 X 射线晶体学和红外光谱,提供了对类似化合物的光反应行为的见解,包括 1-叠氮基-3-甲基-2-硝基苯 (Takayama 等人,2003)。

2. 金属配合物的催化反应

Zhong 等人(2014 年)研究了 Cp*IrS2C2B10H10 与 1-叠氮基-3-硝基苯的反应,导致形成新的配合物。这项研究突出了 1-叠氮基-3-甲基-2-硝基苯在涉及金属配合物的催化反应中的潜力,为有机金属化学领域做出了贡献 (Zhong 等人,2014)。

3. 席夫碱配体的合成和表征

Ahmadi 和 Amani(2012 年)对席夫碱配体的合成和表征的研究,包括衍生自 1-叠氮基-3-甲基-2-硝基苯的化合物,提供了有关这些配体在配位化学和材料科学等领域中的性质和潜在应用的宝贵信息 (Ahmadi 和 Amani,2012)。

4. 在硝基苯还原中的应用

Ben Taleb 和 Jenner(1993 年)关于使用甲酸甲酯水溶液将硝基苯还原为苯胺的研究,提供了对在类似还原过程中使用 1-叠氮基-3-甲基-2-硝基苯的见解,可能对环境修复和有机合成产生影响 (Ben Taleb 和 Jenner,1993)。

5. 热解和邻基效应

Dyall 和 Ferguson(1992 年)研究了芳基叠氮化物的热解,提供了对 1-叠氮基-3-甲基-2-硝基苯等化合物中热解行为和邻基效应的更深入理解。这项研究因其对有机合成和反应机理的影响而意义重大 (Dyall 和 Ferguson,1992)。

安全和危害

While specific safety data for 1-Azido-3-methyl-2-nitrobenzene was not found, nitrobenzene, a related compound, is considered hazardous. It is combustible, toxic if swallowed, in contact with skin or if inhaled, and may cause cancer . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

未来方向

The future directions for the study of 1-Azido-3-methyl-2-nitrobenzene and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, the study of the photochromic properties of spiropyran derivatives, which can dynamically isomerize under UV light, is another promising area of research .

作用机制

Target of Action

Azides are generally known to react with a variety of functional groups, including alkynes, alkenes, and carbonyl compounds, forming various heterocyclic structures .

Mode of Action

1-Azido-3-methyl-2-nitrobenzene can undergo intramolecular cyclization under basic conditions to form various heterocyclic structures . This process is facilitated by the azide group, which acts as a leaving group, and the nitro group, which can act as an electron-withdrawing group, stabilizing the intermediate .

Biochemical Pathways

Nitro compounds, in general, can participate in various biochemical reactions, including reduction and conjugation reactions .

Pharmacokinetics

Nitro compounds are known to have lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group .

Result of Action

Azides are known to be potentially mutagenic, which means they can cause mutations in genetic material .

Action Environment

The action of 1-Azido-3-methyl-2-nitrobenzene can be influenced by various environmental factors. For instance, the intramolecular cyclization reaction is facilitated under basic conditions . Furthermore, the reaction of nitro compounds can be influenced by temperature, with nitration of alkanes being successful only when conducted at high temperatures in the vapor phase .

属性

IUPAC Name |

1-azido-3-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(9-10-8)7(5)11(12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKMTNALORNNNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=[N+]=[N-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B3002287.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B3002290.png)

![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3002291.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3002294.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)

![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)

![octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol](/img/structure/B3002305.png)